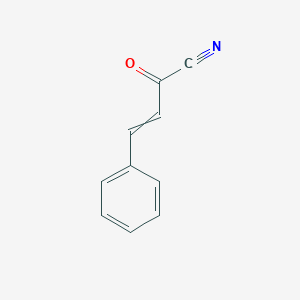

3-Phenylprop-2-enoyl cyanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

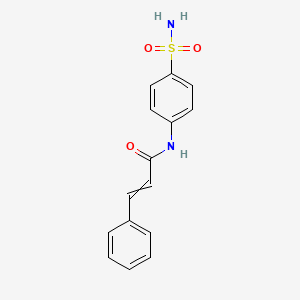

Le 2-oxo-4-phényl-but-3-ènenitrile est un composé organique de formule moléculaire C10H7NO et de masse molaire de 157,17 g/mol . Il se caractérise par la présence d'un groupe phényle lié à un groupe but-3-ènenitrile, avec un groupe fonctionnel cétone en position du deuxième carbone.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-oxo-4-phényl-but-3-ènenitrile peut être réalisée par différentes voies de synthèse. Une méthode courante implique la cyclisation oxydative des 4-(2-aminophényl)-4-oxo-2-phénylbutanenitriles. Cette transformation s'effectue par cyclisation intramoléculaire nucléophile et implique l'oxydation du groupement aniline . La réaction nécessite généralement l'utilisation d'agents oxydants et de conditions réactionnelles spécifiques pour obtenir des rendements élevés.

Méthodes de production industrielle

La production industrielle du 2-oxo-4-phényl-but-3-ènenitrile peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l'efficacité, le rendement et la rentabilité. Les détails spécifiques des méthodes de production industrielle ne sont pas facilement disponibles, mais ils impliqueraient probablement des techniques et des équipements standard de synthèse organique.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-oxo-4-phényl-but-3-ènenitrile subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.

Substitution : Le groupe phényle et le groupement nitrile peuvent participer à des réactions de substitution.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.

4. Applications de la recherche scientifique

Le 2-oxo-4-phényl-but-3-ènenitrile a plusieurs applications de recherche scientifique, notamment :

Biologie : Les caractéristiques structurelles du composé en font un candidat pour étudier les interactions et les voies biologiques.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

5. Mécanisme d'action

Le mécanisme d'action du 2-oxo-4-phényl-but-3-ènenitrile implique son interaction avec des cibles moléculaires et des voies. Les effets du composé sont médiés par ses groupes fonctionnels, qui peuvent participer à diverses réactions chimiques. Par exemple, le groupe nitrile peut subir une hydrolyse pour former des acides carboxyliques, qui peuvent interagir avec des cibles biologiques. Le groupe phényle peut s'engager dans des interactions π-π avec des résidus aromatiques dans les protéines .

Applications De Recherche Scientifique

2-Oxo-4-phenyl-but-3-enenitrile has several scientific research applications, including:

Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Oxo-4-phenyl-but-3-enenitrile involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with biological targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins .

Comparaison Avec Des Composés Similaires

Composés similaires

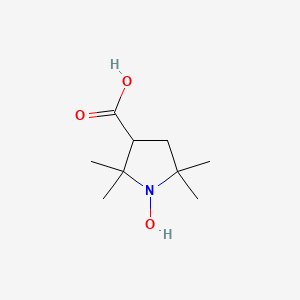

Acide 2-oxo-4-phényl-but-3-ènoïque : Structure similaire, mais avec un groupe acide carboxylique au lieu d'un groupe nitrile.

4-Phényl-3-butène-2-one : Manque le groupe nitrile, mais a un squelette carboné similaire.

2-Phénylacétonitrile : Contient un groupe phényle et un groupe nitrile, mais manque la structure cétone et but-3-ène.

Unicité

La présence à la fois d'un groupe nitrile et d'un groupe cétone permet des transformations et des interactions chimiques diverses, ce qui en fait un composé précieux en recherche et dans l'industrie .

Propriétés

IUPAC Name |

3-phenylprop-2-enoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVVSPHTLWSOFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B12449107.png)

![3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B12449108.png)

![(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12449138.png)

![N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride](/img/structure/B12449152.png)

![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449155.png)

![[3,5-di(propan-2-yl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl pyridine-3-carboxylate](/img/structure/B12449160.png)

![5-[(4-Bromophenyl)amino]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12449168.png)

![N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12449170.png)